4-(pyridin-2-yl)piperazin-1-amine
Description
4-(Pyridin-2-yl)piperazin-1-amine is a heterocyclic compound featuring a piperazine ring linked to a pyridine moiety at the 2-position. This scaffold is a versatile pharmacophore in medicinal chemistry, often utilized in the design of ligands targeting neurotransmitter receptors, kinases, and antimicrobial agents . Its derivatives, such as Schiff bases (e.g., N-[(E)-furan-2-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine), demonstrate diverse biological activities, including dopamine receptor modulation . The compound’s structural flexibility allows for modifications at the piperazine nitrogen, pyridine ring, or linker regions, enabling fine-tuning of pharmacological properties.
Properties
CAS No. |
40966-34-5 |
|---|---|
Molecular Formula |
C9H14N4 |
Molecular Weight |
178.2 |
Purity |
80 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)piperazin-1-amine typically involves the reaction of 2-chloropyridine with piperazine under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error .
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-2-yl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
4-(pyridin-2-yl)piperazin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-(pyridin-2-yl)piperazin-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Modifications to the piperazine ring significantly influence receptor selectivity and pharmacokinetics:
Key Findings :
- S 18126 and L 745,870 exhibit >100-fold selectivity for D4 over D2/D3 receptors due to bulky aromatic substituents (e.g., benzo[1,4]dioxin or chlorophenyl groups), which likely occupy distinct binding pockets .
- Raclopride , lacking a piperazine-linked aromatic group, shows inverse selectivity (D2/D3 > D4), underscoring the importance of substituent bulk and electronics in receptor targeting .
Core Heterocycle Modifications
Replacing pyridine with other heterocycles alters electronic properties and binding interactions:
Key Findings :
Linker and Functional Group Modifications
Extended linkers or functional groups can modulate potency and off-target effects:
Key Findings :
- Methoxy groups (e.g., in N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine ) may engage in hydrogen bonding or π-stacking interactions, refining receptor selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
